1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one is a chemical compound that features a piperazine ring substituted with a 3,5-difluorophenylmethyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 3,5-difluorobenzyl chloride with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one: Similar structure but with different fluorine substitution pattern.
1-{4-[(3,5-Dichlorophenyl)methyl]piperazin-1-yl}ethan-1-one: Chlorine atoms instead of fluorine atoms.
1-{4-[(3,5-Dimethylphenyl)methyl]piperazin-1-yl}ethan-1-one: Methyl groups instead of fluorine atoms.
Uniqueness
The presence of the 3,5-difluorophenyl group in 1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These characteristics can make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C13H16F2N2O |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16F2N2O/c1-10(18)17-4-2-16(3-5-17)9-11-6-12(14)8-13(15)7-11/h6-8H,2-5,9H2,1H3 |
InChI Key |
CPGGYAOMABHPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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